

The Therapeutic Potential of 1H-Indole-2-carboxamides: A Technical Guide

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Compound of Interest

Compound Name: *1H-Indole-2-carboxamide*

Cat. No.: B168031

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For Researchers, Scientists, and Drug Development Professionals

The **1H-indole-2-carboxamide** scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. [1] This has led to the development of potent and selective modulators for various therapeutic targets, including but not limited to, cannabinoid receptors, kinases involved in cancer progression, and essential enzymes in pathogenic microorganisms.[2][3][4] This technical guide provides an in-depth exploration of the therapeutic potential of this compound class, focusing on quantitative biological data, detailed experimental protocols, and the underlying signaling pathways and experimental workflows.

Biological Activities and Quantitative Data

1H-Indole-2-carboxamides have been extensively studied for a range of therapeutic applications. The following tables summarize the quantitative data for some of the most promising activities.

Table 1: Antiproliferative and Kinase Inhibitory Activity of **1H-Indole-2-carboxamides**

Compound	Target Cancer Cell Line/Kinase	IC50 / GI50 (nM)	Reference Compound	IC50 / GI50 (nM) of Reference	Source
5e	CDK2	13	Dinaciclib	20	[5]
5h	CDK2	11	Dinaciclib	20	[5]
5k	CDK2	19	Dinaciclib	20	[5]
15	EGFR	32	Erlotinib	80	[2]
15	BRAFV600E	45	-	-	[2]
Cancer Cell Lines (general)					
15	MCF-7 (Breast Cancer)	35	-	-	[2]
30	A549 (Lung Cancer)	730	Gossypol	4430	[2]
44	hIMPDH2	2948	-	-	[2]
45	hIMPDH2	4207	-	-	[2]
Va-o (general range)	Cancer Cell Lines (general)	26 - 86	Erlotinib	33	[6]

Table 2: Cannabinoid Receptor 1 (CB1) Allosteric Modulatory Activity

Compound	Assay Type	IC50 (nM)	Parent Compound	IC50 (nM) of Parent	Source
45	Calcium Mobilization	79	3	~200	[3]
45	Calcium Mobilization	79	1 (Org27569)	~800	[3]
17, 42-45 (diethylamino analogs)	Calcium Mobilization	79 - 484	-	-	[3]
1, 46-49 (piperidinyl analogs)	Calcium Mobilization	212 - 853	-	-	[3]

Table 3: Antimycobacterial and Anti-Trypanosoma cruzi Activity

Compound	Target Organism	MIC (µg/mL) / pEC50	Notes	Source
65	Mycobacterium tuberculosis H37Rv	3.125	-	[2]
63, 64	Mycobacterium tuberculosis H37Rv	12.5	-	[2]
39, 41	Mycobacterium tuberculosis	-	Improved in vitro activity compared to standard drugs	[7]
37	Trypanosoma cruzi	pEC50 = 6.9	-	[8][9]
39	Trypanosoma cruzi	pEC50 = 6.2	-	[8][9]
24	Trypanosoma cruzi	pEC50 = 6.5	1-log unit more potent than initial hits	[8]
56	Trypanosoma cruzi	pEC50 = 6.5	-	[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the literature.

2.1. General Synthesis of **1H-Indole-2-carboxamides**

The synthesis of **1H-indole-2-carboxamides** typically involves the coupling of a 1H-indole-2-carboxylic acid intermediate with a desired amine.[\[4\]\[5\]](#)

- Step 1: Synthesis of 1H-Indole-2-carboxylic Acid Intermediate:

- Method A (Fisher Indole Synthesis): Phenylhydrazine hydrochloride derivatives are reacted with an alpha-keto acid (e.g., 2-oxopropanoic acid) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) to yield the corresponding indole-2-carboxylate ester.[5]
- Method B (Hydrolysis): The resulting ester (e.g., ethyl indole-2-carboxylate) is then hydrolyzed, typically using an aqueous base like sodium hydroxide in ethanol, to afford the 1H-indole-2-carboxylic acid.[4][5]

- Step 2: Amide Coupling:
 - The synthesized 1H-indole-2-carboxylic acid is dissolved in a suitable solvent such as dichloromethane (DCM).
 - A coupling reagent, for instance, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), is added to the solution along with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5][6]
 - The mixture is stirred for a short period (e.g., 10 minutes) at room temperature to activate the carboxylic acid.
 - The desired amine is then added to the reaction mixture.
 - The reaction is stirred until completion, and the final product is purified using standard techniques like column chromatography.

2.2. In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^4 cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the **1H-indole-2-carboxamide** derivatives for a specified period (e.g., 48 hours).

- MTT Addition: After the treatment period, the media is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.
- Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2.3. Kinase Inhibition Assay

The inhibitory activity of **1H-indole-2-carboxamides** against specific kinases like EGFR and CDK2 is determined using in vitro kinase assay kits.

- Assay Principle: These assays typically measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The activity is often detected via a luminescence-based signal.
- Procedure:
 - The kinase, substrate, and ATP are added to the wells of a microplate.
 - The test compounds (**1H-indole-2-carboxamides**) at various concentrations are added to the wells.
 - The reaction is allowed to proceed for a set time at a controlled temperature.
 - A detection reagent is then added, which stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining.
 - The luminescence is measured using a luminometer.

- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

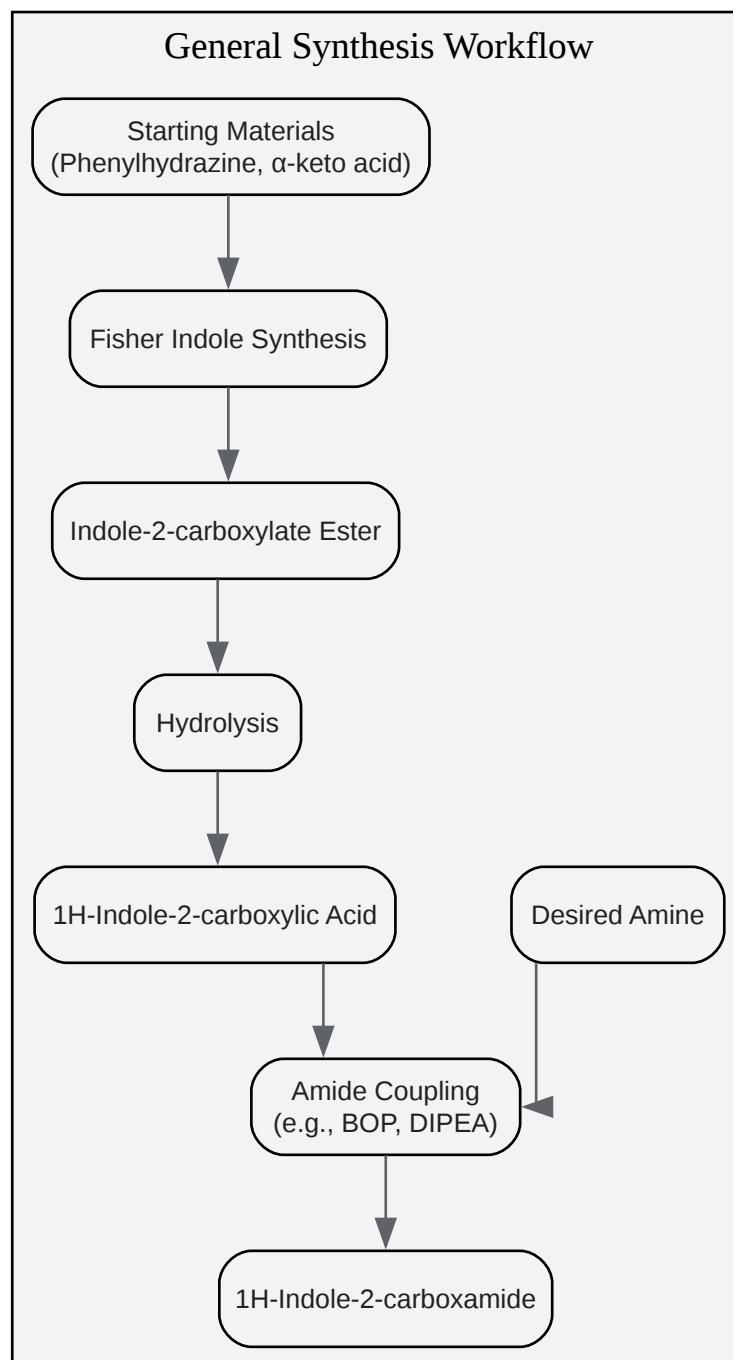
2.4. CB1 Receptor Allosteric Modulator Assay (Calcium Mobilization)

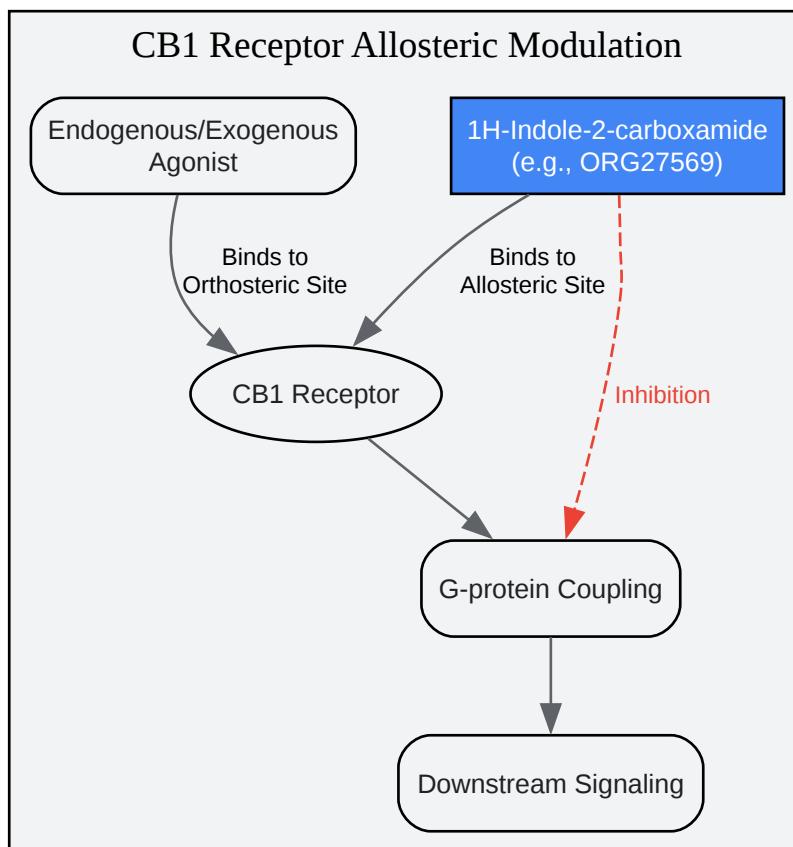
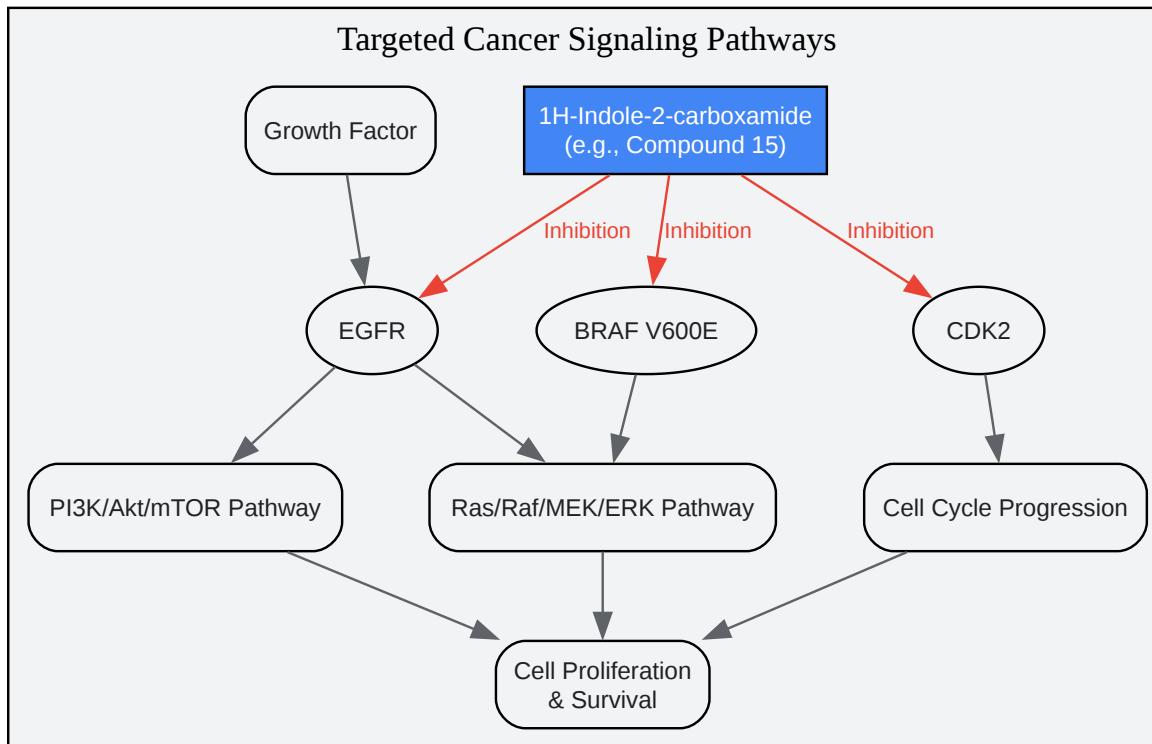
This functional assay measures the ability of a compound to modulate the intracellular calcium mobilization induced by a CB1 receptor agonist.^[3]

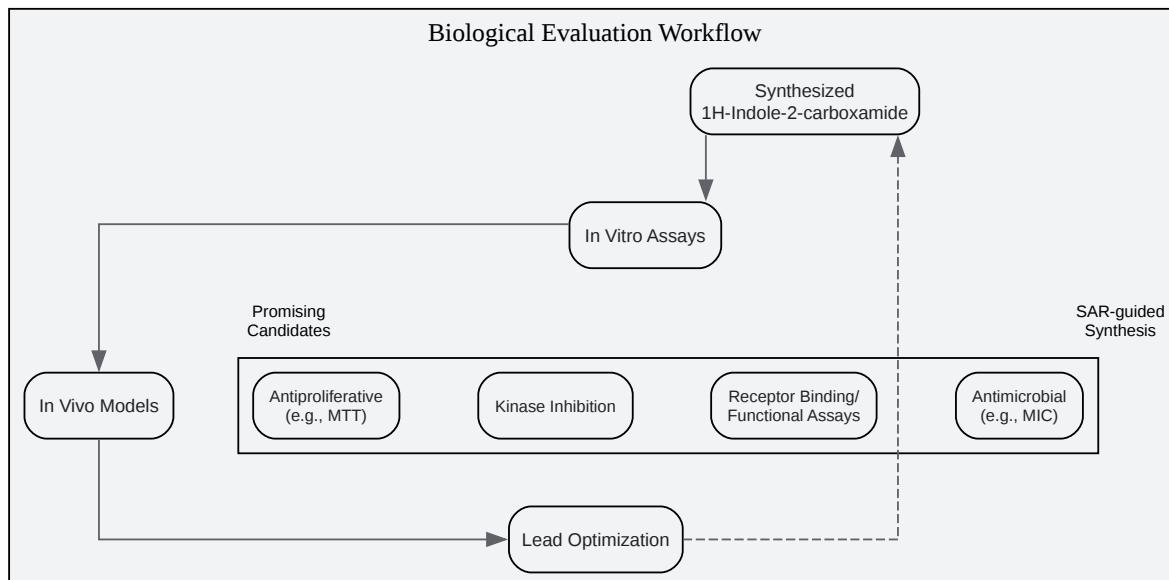
- Cell Line: A cell line stably expressing the human CB1 receptor (e.g., CHO-RD-HGA16) is used.^[3]
- Cell Plating: Cells are plated in 96-well plates at a specific density (e.g., 30,000 cells/well).^[3]
- Compound Incubation: The cells are incubated with varying concentrations of the **1H-indole-2-carboxamide** derivatives (the potential allosteric modulators).
- Agonist Stimulation: A known CB1 receptor agonist (e.g., CP55,940) is then added to the wells to stimulate the receptor.
- Calcium Measurement: Changes in intracellular calcium levels are measured using a calcium-sensitive fluorescent dye and a suitable plate reader.
- Data Analysis: The effect of the test compound on the agonist's dose-response curve is analyzed. Negative allosteric modulators will typically cause a dose-dependent reduction in the maximum effect (Emax) of the agonist. The IC₅₀ value, representing the concentration of the modulator that produces 50% of its maximal inhibition, is then determined.^[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is essential for a clear understanding of the therapeutic potential of **1H-indole-2-carboxamides**.







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